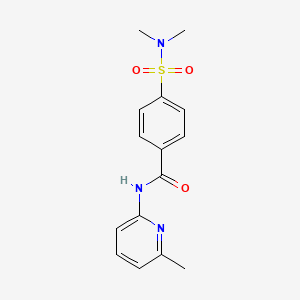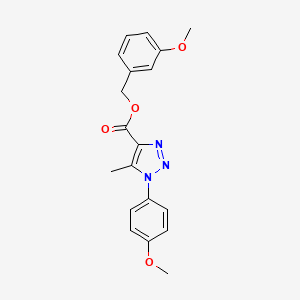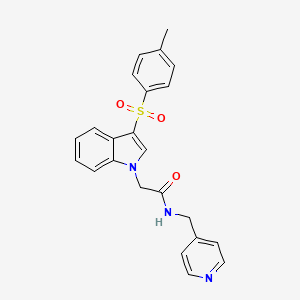![molecular formula C17H26ClFN2O2 B2934272 N-[4-(Aminomethyl)cyclohexyl]-2-(2-fluorophenyl)-2-methoxypropanamide;hydrochloride CAS No. 2418629-98-6](/img/structure/B2934272.png)
N-[4-(Aminomethyl)cyclohexyl]-2-(2-fluorophenyl)-2-methoxypropanamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-(Aminomethyl)cyclohexyl]-2-(2-fluorophenyl)-2-methoxypropanamide;hydrochloride” is a chemical compound with the CAS Number: 2418629-98-6 . It has a molecular weight of 344.86 . The IUPAC name for this compound is N-((1r,4r)-4-(aminomethyl)cyclohexyl)-2-(2-fluorophenyl)-2-methoxypropanamide hydrochloride .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 344.86 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally.Scientific Research Applications
Radioligand Development for Neuroimaging
Development of Fluorine-18-labeled Antagonists : Research has synthesized fluorinated derivatives of WAY 100635, aiming to develop effective radioligands for positron emission tomography (PET) imaging of serotonin 5-HT1A receptors. These derivatives, including those labeled with fluorine-18, have been evaluated for their biological properties, offering insights into their potential for neuroimaging applications. The study found certain fluorinated compounds exhibited desirable pharmacokinetic properties and specific binding ratios, suggesting their utility in assessing dynamic changes in serotonin levels and receptor distribution (Lang et al., 1999).
PET Imaging of Serotonin Receptors : Another study evaluated the use of 4-(trans-18F-fluoranylmethyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide (18F-Mefway) in comparison to another compound for the quantification of 5-HT1A receptors in human subjects. Despite showing lower distribution volume ratios (DVR) and greater overestimation bias of area under the curve (AUC) ratio values, the resistance of 18F-Mefway to in vivo defluorination highlighted its potential as a PET radioligand for imaging serotonin 1A receptors, emphasizing the importance of selecting appropriate compounds for neuroimaging (Choi et al., 2015).
Chemical Structure and Stability Studies
Synthesis and Characterization of Derivatives : Research on N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives explored the synthesis and structural characterization of compounds with various aryl substituents. This work, which includes single-crystal X-ray diffraction studies, contributes to understanding the chemical structure and stability of such compounds, offering a foundation for further research into their potential applications (Özer et al., 2009).
Analytical and Spectroscopic Analysis
Spectroscopy Analysis of Hydrogels : A study investigated the structure of glibenclamide, a related compound, using spectroscopy and theoretical calculations. This research provides insights into the molecular interactions and characteristics of such compounds, which is crucial for developing new materials and drugs with specific properties (Delgadillo-Armendariz et al., 2014).
Safety and Hazards
properties
IUPAC Name |
N-[4-(aminomethyl)cyclohexyl]-2-(2-fluorophenyl)-2-methoxypropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2.ClH/c1-17(22-2,14-5-3-4-6-15(14)18)16(21)20-13-9-7-12(11-19)8-10-13;/h3-6,12-13H,7-11,19H2,1-2H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJLULCVGOXSDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)(C(=O)NC2CCC(CC2)CN)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Aminomethyl)cyclohexyl]-2-(2-fluorophenyl)-2-methoxypropanamide;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-imino-3-[(1-methyl-1H-pyrrol-2-yl)formohydrazido]propanoate](/img/structure/B2934192.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2934195.png)


![2-[(4-Methylbenzyl)sulfanyl]-3,5,6,7-Tetrahydro-4h-Cyclopenta[d]pyrimidin-4-One](/img/structure/B2934199.png)
![3-Hydroxy-4-[(E)-2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)diazen-1-yl]-N,N-dimethylnaphthalene-1-sulfonamide](/img/structure/B2934200.png)






